3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide

Description

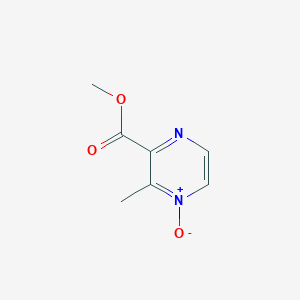

3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide is a heterocyclic compound featuring a pyrazine ring substituted with a methoxycarbonyl group at position 3, a methyl group at position 2, and an N-oxide moiety at position 1. This structure confers unique electronic and steric properties, making it a subject of interest in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name |

methyl 3-methyl-4-oxidopyrazin-4-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(7(10)12-2)8-3-4-9(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSKHXYYPUPMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN=C1C(=O)OC)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262860-61-6 | |

| Record name | 2-Pyrazinecarboxylic acid, 3-methyl-, methyl ester, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262860-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrazine and methoxycarbonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the methoxycarbonyl group.

Oxidation: The final step involves the oxidation of the pyrazine ring to introduce the 1-oxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of 3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the 1-oxide functionality back to the parent pyrazine.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide involves its interaction with specific molecular targets. The methoxycarbonyl group and the 1-oxide functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and functional groups among pyrazine derivatives:

Key Observations:

- Methoxy vs. Methoxycarbonyl () : The methoxy group in 3-Methoxypyrazine 1-oxide reduces steric hindrance compared to the bulkier methoxycarbonyl group, which may influence binding affinity in biological systems.

- Ester vs. Carboxylic Acid () : The ester group in the target compound enhances lipophilicity, improving membrane permeability compared to the more hydrophilic carboxylic acid derivatives.

Physicochemical Properties

- Solubility and Stability : The methoxycarbonyl group in the target compound likely improves stability under acidic conditions compared to carboxylic acid derivatives (). However, its ester group may hydrolyze in basic environments, limiting shelf life .

- Melting Points : highlights that 2-methylpyrazine 1-oxide and its 4-oxide isomer exhibit melting point differences (45°C vs. 80–82°C), emphasizing the role of crystal packing in physical properties .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized pyrazine precursors. Key steps include:

- Oxidation : Introduction of the 1-oxide moiety using oxidizing agents like hydrogen peroxide or peracids under controlled pH and temperature .

- Esterification : Methoxycarbonyl groups are introduced via nucleophilic substitution or condensation reactions, often using methyl chloroformate or methanol in the presence of a base (e.g., potassium carbonate) .

- Purification : Chromatography (e.g., silica gel) or recrystallization is critical to isolate the product from intermediates or byproducts .

Q. How is the structural identity of 3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide confirmed?

- Methodological Answer :

- Spectroscopy : -NMR and -NMR confirm substituent positions and oxidation states. For example, the 1-oxide group causes deshielding of adjacent protons .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrazine oxides where bond angles and Sn–O interactions clarify coordination geometry .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in the identification of polymorphs or structural isomers of pyrazine oxides?

- Methodological Answer :

- Thermal Analysis : Differential Scanning Calorimetry (DSC) distinguishes polymorphs via melting point variations, as observed in 2-methylpyrazine 1-oxide studies where conflicting melting points (45°C vs. 80–82°C) were attributed to impurities or polymorphism .

- Vibrational Spectroscopy : IR/Raman spectra detect subtle differences in hydrogen bonding or crystal packing .

- Comparative Reactivity : Polymorphs may exhibit divergent reactivity (e.g., chlorination yields), aiding identification .

Q. What strategies optimize reaction conditions for synthesizing derivatives of 3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for ester or amide derivatives .

- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or enzymes improve regioselectivity in functionalization .

- Kinetic Monitoring : Real-time HPLC or TLC tracks intermediate formation, enabling rapid adjustment of temperature/pH to suppress side reactions .

Q. What pharmacological activities are associated with structurally related pyrazine derivatives, and how can these inform research on 3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide?

- Methodological Answer :

- Antimalarial Activity : 2-Acetylpyridine 1-oxide thiosemicarbazones show reduced activity compared to non-oxidized analogs, suggesting the 1-oxide group may alter target binding .

- Cancer Targets : Methoxypyrazine moieties in kinase inhibitors (e.g., 6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole) highlight the role of methoxy groups in enhancing solubility and target affinity .

- In Vitro Assays : Automated systems (e.g., Plasmodium falciparum assays) evaluate bioactivity, requiring rigorous purity standards (>95% by HPLC) .

Q. How can computational modeling guide the design of 3-(Methoxycarbonyl)-2-methylpyrazine 1-oxide derivatives with enhanced stability or reactivity?

- Methodological Answer :

- DFT Calculations : Predict electronic effects of substituents (e.g., methoxycarbonyl’s electron-withdrawing nature) on oxidation potential or nucleophilic attack sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Solvent Modeling : COSMO-RS simulations optimize solvent selection for reactions or crystallization .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the synthesis and properties of pyrazine 1-oxides?

- Methodological Answer :

- Reagent Purity : Impurities in oxidizing agents (e.g., KMnO) may yield mixed oxides, as seen in debates over 2-methylpyrazine 1-oxide vs. 4-oxide formation .

- Analytical Limitations : Early studies relied on melting points and elemental analysis, which fail to distinguish isomers. Modern techniques (e.g., -NMR coupling constants) resolve such issues .

- Reaction Conditions : Subtle variations (e.g., pH during Hofmann rearrangement) alter product distribution, necessitating detailed protocol replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.